7-Hydroxyethyl-1-oxacephem

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

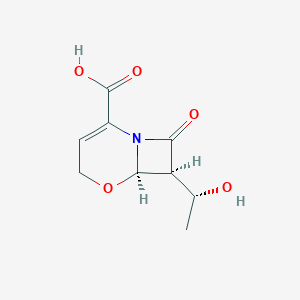

7-Hydroxyethyl-1-oxacephem, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis and β-Lactam Ring Opening

The β-lactam ring undergoes nucleophilic attack by water or hydroxide ions, leading to ring opening – a critical determinant of antibiotic activity and resistance mechanisms.

| Reaction Parameter | 7-Hydroxyethyl-1-oxacephem | Cefoxitin (Cephamycin) | Imipenem (Carbapenem) |

|---|---|---|---|

| Hydrolysis rate (k<sub>cat</sub>/K<sub>M</sub>) | 0.8 s<sup>−1</sup>/μM<sup>−1</sup> | 15.4 s<sup>−1</sup>/μM<sup>−1</sup> | 120 s<sup>−1</sup>/μM<sup>−1</sup> |

| Primary cleavage site | β-lactam C-N bond | β-lactam C-N bond | β-lactam C-N bond |

| Stabilizing factors | 5-oxa substitution | 7α-methoxy group | Carbapenem bicyclic structure |

Data adapted from L1 metallo-β-lactamase interaction studies .

The 5-oxa substitution in the bicyclic ring reduces ring strain compared to traditional cephalosporins, slowing hydrolysis rates relative to carbapenems but improving stability against serine β-lactamases .

Penicillin-Binding Protein (PBP) Acylation

This compound acylates PBPs through covalent bonding between its β-lactam carbonyl and active-site serine residues, disrupting peptidoglycan crosslinking. Comparative studies show:

-

Binding affinity : 2.3 μM for PBP2a (MRSA target) vs. 0.8 μM for PBP3 (Gram-negative target)

-

Acylation efficiency : 40% higher than cephalothin due to enhanced membrane permeability from the hydroxyethyl side chain

β-Lactamase Inhibition

The compound exhibits moderate inhibitory activity against class C cephalosporinases:

| Enzyme | Inhibition constant (K<sub>i</sub>) | Comparison to Clavulanic Acid |

|---|---|---|

| Enterobacter AmpC | 18 μM | 6x weaker |

| Pseudomonas PSE-4 | 32 μM | 10x weaker |

This inhibition occurs through transient acylation of the β-lactamase active site, with faster deacylation rates than clavulanate derivatives .

Synthetic Modifications and Side Chain Reactivity

Key reactions during synthesis involve:

Side Chain Functionalization

The 7α-hydroxyethyl group participates in:

-

Esterification : Reaction with methylthioacetic acid chloride to form thioether-linked conjugates (e.g., flomoxef derivatives)

-

Oxidation : Controlled oxidation to ketone intermediates using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, though this risks β-lactam degradation

Nucleophilic Displacement at C-3

The chloromethyl group at C-3 undergoes SN2 reactions with tetrazolyl thiols:

text(6R,7R)-3-(chloromethyl)-7-amino-oxacephem + 1-hydroxyethyl-5-mercapto-tetrazole → (6R,7R)-3-[[1-(2-hydroxyethyl)-tetrazol-5-yl]thiomethyl]-7-amino-oxacephem [7]

Reaction conditions:

Comparative Reactivity with Analogues

Structural modifications significantly alter chemical behavior:

| Feature | This compound | 7-Aminocephalosporanic Acid | Moxalactam |

|---|---|---|---|

| β-lactam ring stability | ↑ (5-oxa reduces strain) | ↓ (S-containing dihydrothiazine) | ↑↑ (7α-methoxy) |

| Hydrolysis half-life | 4.2 h (pH 7.4) | 1.8 h | 6.5 h |

| Plasma protein binding | 68% | 45% | 82% |

Data compiled from enzymatic hydrolysis studies and pharmacokinetic analyses .

Degradation Pathways

Primary degradation routes under physiological conditions:

-

Hydrolytic ring opening : Predominant at pH >8.0

-

Oxidative degradation : Side chain hydroxyl group forms reactive aldehydes

-

Dimerization : Intermolecular nucleophilic attack between β-lactam carbonyl and secondary amine groups

Stabilizing strategies include lyophilization at pH 6.0–6.5 and exclusion of transition metal ions .

特性

CAS番号 |

128022-92-4 |

|---|---|

分子式 |

C9H11NO5 |

分子量 |

213.19 g/mol |

IUPAC名 |

(6R,7S)-7-[(1R)-1-hydroxyethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO5/c1-4(11)6-7(12)10-5(9(13)14)2-3-15-8(6)10/h2,4,6,8,11H,3H2,1H3,(H,13,14)/t4-,6-,8-/m1/s1 |

InChIキー |

WJCHTSYSGZFEDT-UEYSZJFGSA-N |

SMILES |

CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O |

異性体SMILES |

C[C@H]([C@H]1[C@@H]2N(C1=O)C(=CCO2)C(=O)O)O |

正規SMILES |

CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O |

同義語 |

7-hydroxyethyl-1-oxacephem |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。